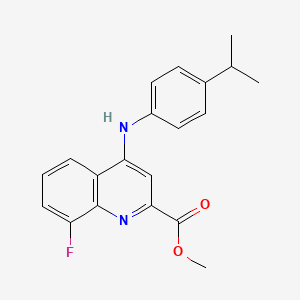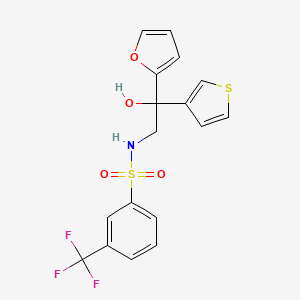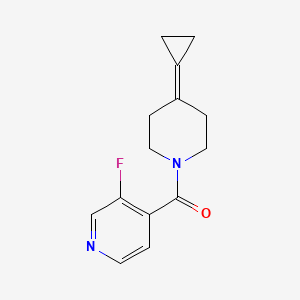
3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea, also known as CDPU, is a synthetic compound that has been used in scientific research for many years. It is a member of the urea family of compounds and is used as a reagent in various biochemical and physiological experiments. CDPU has a wide range of applications in the laboratory, including the synthesis of other compounds, the study of biochemical and physiological processes, and the study of drug efficacy and toxicity.
科学的研究の応用
Photodegradation and Hydrolysis Studies
Studies on substituted ureas, such as monolinuron and linuron, have shown that these compounds do not hydrolyze at various pH levels and have a slow rate of photodegradation. This suggests potential environmental persistence and stability under certain conditions, which might be relevant for 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea (Gatidou & Iatrou, 2011).
Degradation in Soil
Research on maloran, a related compound, indicates that substituted urea herbicides degrade in soil primarily through microbial action. This finding could be applicable to understanding the environmental fate of 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea (Katz & Strusz, 1968).
Synthesis and Chemical Properties
Studies have focused on synthesizing various derivatives of substituted phenylureas, including those related to 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea. These syntheses explore the chemical properties and potential applications of these compounds (Gardner, Moir, & Purves, 1948).
Antimicrobial Degradation
The degradation of antimicrobials like triclosan and triclocarban, which share structural similarities with substituted ureas, has been studied. This research could provide insights into the reactivity and breakdown pathways of 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea (Sirés et al., 2007).
Interaction with Biological Molecules
Research has explored the interaction of certain urea compounds with biological molecules, such as tubulin, which is crucial for understanding the potential biomedical applications of these compounds. This could be relevant for 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea in terms of its potential biological interactions (Fortin et al., 2011).
Translation Inhibition in Cancer Research
Some N,N'-diarylureas have been identified as inhibitors of cancer cell proliferation, suggesting a potential research avenue for 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea in oncological applications (Denoyelle et al., 2012).
特性
IUPAC Name |
2-chloro-N-[(3,4-diethoxyphenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-3-19-10-6-5-9(7-11(10)20-4-2)15-13(18)16-12(17)8-14/h5-7H,3-4,8H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNGBGFTCCEKRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)NC(=O)CCl)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398140.png)


![Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2398143.png)
![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)

![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)


![4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile](/img/structure/B2398151.png)
![4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2398154.png)
![5-Bromo-1-(cyclopropylcarbonyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2398159.png)

